![molecular formula C13H10INO B1392185 5-(2-Iodobenzoyl)-2-methylpyridine CAS No. 1187164-18-6](/img/structure/B1392185.png)
5-(2-Iodobenzoyl)-2-methylpyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(2-Iodobenzoyl)-2-methylpyridine consists of a pyridine ring attached to an iodobenzoyl group . The molecular weight is 323.13 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 5-(2-Iodobenzoyl)-2-methylpyridine are not available, related compounds like 2-iodobenzoyl chloride have been used in reactions to produce benzocycloheptene derivatives .Scientific Research Applications
Synthesis of Benziodazolone
Compounds like 5-(2-Iodobenzoyl)-2-methylpyridine may be used in the synthesis of benziodazolones, which are new reagents for direct iodination. This process involves the reaction of iodobenzamides with m-chloroperoxybenzoic acid .
Palladium-Catalyzed Synthesis
Similar iodobenzoyl compounds have been utilized in palladium-catalyzed synthesis processes to create functional groups such as carbomethoxy in isoindolin-1-ones .
Preparation of Novel Cyclic Derivatives
These compounds may also be involved in the preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, like benziodazole oxides .
Catalysis by Cuprous Iodide
In another application, related compounds are used where the reaction with aniline is catalyzed by cuprous iodide and phenanthroline to form organoselenium compounds used in cancer therapy .
Safety and Hazards
properties
IUPAC Name |
(2-iodophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXLDDIAZWHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Iodobenzoyl)-2-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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